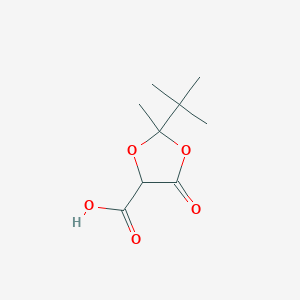
4-(2-Cyano-1H-pyrrol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Cyano-1H-pyrrol-1-yl)butanoic acid is a pyrrole derivative with a cyano group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyano-1H-pyrrol-1-yl)butanoic acid typically involves the reaction of a pyrrole derivative with a cyano-containing reagent. One common method is the reaction of 2-cyanopyrrole with butanoic acid under specific conditions to form the desired product. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Cyano-1H-pyrrol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions where the cyano group or other parts of the molecule are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Cyano-1H-pyrrol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Cyano-1H-pyrrol-1-yl)butanoic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrole ring can also interact with enzymes and proteins, potentially inhibiting their function or altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)butanoic acid
- 4-(2-Formyl-5-hydroxymethyl-1H-pyrrol-1-yl)butanoic acid
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoic acid
Uniqueness
4-(2-Cyano-1H-pyrrol-1-yl)butanoic acid is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to other pyrrole derivatives. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
923291-71-8 |
|---|---|
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
4-(2-cyanopyrrol-1-yl)butanoic acid |
InChI |
InChI=1S/C9H10N2O2/c10-7-8-3-1-5-11(8)6-2-4-9(12)13/h1,3,5H,2,4,6H2,(H,12,13) |
InChI-Schlüssel |
REANXTHMNHADSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=C1)C#N)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14190097.png)

![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)

![1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]-](/img/structure/B14190110.png)
![3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B14190116.png)

![Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-](/img/structure/B14190128.png)
![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)



